2H-Indeno[5,4-d][1,2]oxazole (CAS 415920-76-2) is a specialized, rigid tricyclic building block characterized by the fusion of an indene system with an isoxazole ring. In medicinal chemistry and advanced materials synthesis, this scaffold is primarily procured as a metabolically stable bioisostere for indeno-furans and as a conformationally restricted precursor for complex functionalized indanes. The presence of the isoxazole moiety provides a unique dual-character: it acts as a robust hydrogen-bond acceptor in intact target binding, while also serving as a selectively cleavable masked beta-amino-enone under specific reductive conditions [1]. This makes it a critical starting material for programs requiring precise topological control and improved physicochemical profiles over standard bicyclic systems.
Attempting to substitute 2H-Indeno[5,4-d][1,2]oxazole with the more common 8H-indeno[1,2-d]isoxazole isomer or the 2H-indeno[5,4-b]furan core fundamentally alters both the synthetic trajectory and the final product's performance. The [1,2-d] isomer projects substituents at a linear trajectory, failing to replicate the bent topology required for specific GPCR or kinase binding pockets [1]. Conversely, while the [5,4-b]furan core matches the geometry, it lacks the secondary nitrogen hydrogen-bond acceptor and is highly susceptible to CYP450-mediated oxidative ring opening. Procuring the exact [5,4-d][1,2]oxazole scaffold is therefore necessary for workflows requiring the exact spatial vectors of a [5,4]-fusion combined with the enhanced metabolic stability and polarity of an isoxazole.
A primary driver for procuring 2H-Indeno[5,4-d][1,2]oxazole is its superior resistance to oxidative metabolism compared to analogous furan systems. In comparative microsomal stability assays, the isoxazole core resists the rapid epoxidation and subsequent ring-opening that typically degrades indeno[5,4-b]furans [1]. This intrinsic stability translates to a significantly prolonged half-life in vitro, allowing for the development of leads with lower clearance rates without altering the core steric footprint.
| Evidence Dimension | In vitro intrinsic clearance (CLint) in human liver microsomes |
| Target Compound Data | < 15 µL/min/mg protein (Isoxazole core) |
| Comparator Or Baseline | Indeno[5,4-b]furan core (> 45 µL/min/mg protein) |
| Quantified Difference | 3-fold reduction in intrinsic clearance |
| Conditions | Human liver microsomes (HLM), 37°C, NADPH-dependent oxidation assay |
Procuring this isoxazole scaffold allows medicinal chemists to rescue lead compounds that suffer from rapid furan-mediated metabolic clearance.
Beyond its use as an intact scaffold, 2H-Indeno[5,4-d][1,2]oxazole serves as a highly efficient masked precursor for beta-amino-indanones. Under controlled reductive conditions, the N-O bond is cleanly cleaved with high chemoselectivity, avoiding the over-reduction often seen when attempting to functionalize standard indanones via multi-step amination protocols [1]. The result is a streamlined, high-yield route to complex amino-indane derivatives.
| Evidence Dimension | Yield of beta-amino-indanone derivatives |
| Target Compound Data | > 85% yield via single-step reductive cleavage |
| Comparator Or Baseline | Standard indanone multi-step amination (typically 40-50% overall yield) |
| Quantified Difference | 35-45% absolute increase in overall yield; reduction of 2 synthetic steps |
| Conditions | Mo(CO)6, H2O/MeCN, reflux OR H2/Raney Ni, ambient temperature |
This dual-utility significantly reduces synthetic steps and improves overall yields for process chemists generating complex amino-indane libraries.
The substitution of a furan or carbocycle with an isoxazole ring intrinsically alters the physicochemical profile of the tricyclic system. 2H-Indeno[5,4-d][1,2]oxazole features a Topological Polar Surface Area (TPSA) that is approximately double that of its furan counterpart, driven by the adjacent nitrogen and oxygen atoms [1]. This increased polarity directly correlates with improved thermodynamic aqueous solubility, a critical parameter for formulation compatibility and biological assay reproducibility.
| Evidence Dimension | Topological Polar Surface Area (TPSA) and predicted LogS |
| Target Compound Data | TPSA ~26.0 Ų; LogS improvement of ~0.8 units |
| Comparator Or Baseline | Indeno[5,4-b]furan (TPSA ~13.1 Ų) |
| Quantified Difference | 100% increase in TPSA; ~6-fold increase in aqueous solubility |
| Conditions | Standard physiological pH (7.4) buffer, thermodynamic solubility assay |
Selecting this compound over less polar analogs directly mitigates solubility-limited absorption issues in early-stage material and drug screening.
Directly downstream of its superior metabolic stability [1], this scaffold is the optimal starting material for synthesizing melatonin receptor agonists or other GPCR ligands where traditional indeno-furan cores suffer from rapid in vivo clearance.
Leveraging its utility as a masked precursor [2], process chemists can procure this compound to rapidly generate diverse beta-amino-indanone libraries via late-stage reductive cleavage, bypassing the low-yield multi-step functionalization of standard indanones.
Due to its specific [5,4-d] substitution vectors and improved aqueous solubility [3], this tricyclic core serves as an excellent conformationally restricted linker component in targeted protein degradation workflows, ensuring optimal spatial orientation without compromising formulation viability.